1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine
Overview
Description
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known as bk-PMMA or methoxyphedrine, a synthetic designer drug created to mimic the effects of other controlled substances.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, a benzyl group, and a 4-methoxyphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Catalysis and Organic Synthesis
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, due to its structural features, may find relevance in catalysis and organic synthesis. Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions emphasizes the importance of amine functionalities in catalysis. These systems facilitate reactions between various amines and aryl halides or arylboronic acids, underlining the utility of amines in organic synthesis (Kantam et al., 2013). The pyrrolidine scaffold, a key structural component of the compound , is highlighted for its versatility in drug discovery, offering a wide pharmacophore space due to its saturated nature and potential for stereochemical diversity (Li Petri et al., 2021).
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a core structure in 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, is extensively used in medicinal chemistry for developing treatments for various diseases. Its incorporation into compounds allows for significant exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional coverage, which is crucial for the development of novel biologically active compounds (Li Petri et al., 2021).
Atmospheric Reactivity and Environmental Studies
Compounds with methoxyphenyl groups, such as 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, can be relevant in studies of atmospheric reactivity, particularly those investigating the secondary organic aerosol (SOA) formation potential. Research focusing on the atmospheric reactivity of methoxyphenols discusses their degradation pathways and contributions to SOA formation, indicating the environmental relevance of methoxyphenyl-containing compounds (Liu et al., 2022).
Future Directions
The future directions in the research of pyrrolidine compounds, including 1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-16-9-7-15(8-10-16)17-12-20(13-18(17)19)11-14-5-3-2-4-6-14/h2-10,17-18H,11-13,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVJJLOBWHORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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